molecular formula C16H9I B14492789 3-Iodofluoranthene CAS No. 63277-99-6

3-Iodofluoranthene

Cat. No.: B14492789
CAS No.: 63277-99-6
M. Wt: 328.15 g/mol
InChI Key: GEBQILWILHIYSN-UHFFFAOYSA-N
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Description

3-Iodofluoranthene is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) Fluoranthene itself is a non-alternant PAH, meaning it contains rings other than those with six carbon atoms The structure of this compound includes an iodine atom substituted at the third position of the fluoranthene molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodofluoranthene typically involves the iodination of fluoranthene. One common method is the electrophilic iodination using iodine (I2) and an oxidizing agent such as nitric acid (HNO3) or a Lewis acid like iron(III) chloride (FeCl3). The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to ensure regioselectivity and high yield .

Industrial Production Methods: Industrial production of this compound may involve similar iodination techniques but on a larger scale. The use of continuous flow reactors and advanced purification methods like chromatography can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Iodofluoranthene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction Reactions: The iodine atom can be reduced to form fluoranthene.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

    Substitution: Formation of azido-fluoranthene or thiocyanato-fluoranthene.

    Oxidation: Formation of fluoranthene-quinone.

    Reduction: Formation of fluoranthene.

Scientific Research Applications

3-Iodofluoranthene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodofluoranthene involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and nucleic acids. The pathways involved may include:

    Halogen Bonding: Interaction with electron-rich sites on biomolecules.

    Electrophilic Aromatic Substitution: The iodine atom can be replaced by other electrophiles, altering the compound’s activity.

Comparison with Similar Compounds

    Fluoranthene: The parent compound, lacking the iodine substitution.

    3-Bromofluoranthene: Similar structure with a bromine atom instead of iodine.

    3-Chlorofluoranthene: Similar structure with a chlorine atom instead of iodine.

Uniqueness: 3-Iodofluoranthene is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The larger atomic radius and higher polarizability of iodine compared to bromine or chlorine make this compound particularly interesting for halogen bonding studies and applications in organic electronics.

Properties

IUPAC Name

3-iodofluoranthene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9I/c17-15-9-8-13-11-5-2-1-4-10(11)12-6-3-7-14(15)16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBQILWILHIYSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C2=CC=CC4=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20501206
Record name 3-Iodofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63277-99-6
Record name 3-Iodofluoranthene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20501206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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